molecular formula C18H16Cl2N2O4S B2396497 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448028-04-3

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2396497
CAS No.: 1448028-04-3
M. Wt: 427.3
InChI Key: XQLXURHEURODAF-UHFFFAOYSA-N
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Description

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes dichloro, methyl, sulfonamido, and benzamide groups

Properties

IUPAC Name

2-[4-[(2,4-dichloro-5-methylphenyl)sulfonylamino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c1-12-10-17(15(20)11-14(12)19)27(24,25)22-8-4-5-9-26-16-7-3-2-6-13(16)18(21)23/h2-3,6-7,10-11,22H,8-9H2,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXURHEURODAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonamide and 2-butyn-1-ol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylbenzenesulfonamide: A precursor in the synthesis of the compound.

    2-Butyn-1-ol: Another precursor used in the synthesis.

    2-Aminobenzamide: A related compound with similar structural features.

Uniqueness

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as having a benzamide core with a dichloro-substituted phenylsulfonamide moiety and an alkyne linkage. The synthesis typically involves multi-step organic reactions that integrate sulfonamide and alkyne functionalities, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related benzamide derivatives shows enhanced cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The mechanism often involves apoptosis induction, which is a critical pathway for anticancer activity.

Table 1: Cytotoxic Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5eMDA-MB-23112.5Apoptosis induction
5fSUIT-220.3Cell cycle arrest
5gHT-2915.0Apoptosis induction

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against fungal pathogens. A study involving benzamide derivatives showed that certain analogs exhibited significant fungicidal activity against Botrytis cinerea and Fusarium graminearum, suggesting that the sulfonamide group may enhance the antifungal efficacy.

Table 2: Antifungal Activity of Benzamide Derivatives

CompoundFungal PathogenEC50 (µg/mL)Comparison to Control
10aBotrytis cinerea14.44Superior to pyraclostrobin
10bFusarium graminearum22.50Comparable to control

Case Study 1: Cytotoxic Evaluation

In a notable study, a series of synthesized benzamides were evaluated for their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that the most potent compounds induced apoptosis in a dose-dependent manner, highlighting the potential of these derivatives in cancer therapy.

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of related compounds. The results demonstrated that certain benzamide derivatives exhibited promising activity against multiple fungal strains, suggesting potential applications in agricultural settings or as antifungal agents in medicine.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis involves a multi-step approach:

Initial coupling : React aniline with ethyl chloroformate in dichloromethane (DCM) and triethylamine at room temperature (3 hours, 94% yield) .

Sulfonation : Treat with chlorosulphonic acid under neat conditions (12 hours, 87% yield) .

Amidation : Use amines in a THF/water (2:1) solvent system with sodium carbonate (12 hours, 45–93% yield) .

  • Optimization Tips :
  • Control temperature (±2°C) to avoid side reactions .
  • Use polar aprotic solvents (e.g., DMF) for better intermediate stability .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonamido group integration .
  • LC-MS : Validate molecular weight and detect impurities (e.g., unreacted intermediates) .
  • HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize reaction conditions for intermediate synthesis?

  • Methodological Answer :
  • Solvent Selection : Use DMSO or ethanol to enhance solubility of hydrophobic intermediates .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • pH Control : Maintain pH 7–8 during amidation to prevent decomposition .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP levels in P2X7 receptor antagonism assays) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound bioavailability .
  • Structural Analog Testing : Compare activity of derivatives (e.g., trifluoromethylpyridine variants) to isolate pharmacophores .

Q. How can computational modeling enhance derivative design?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding to HDAC or P2X7 receptors .
  • QSAR Analysis : Corporate substituent electronegativity (Cl, CH₃) with IC₅₀ values to refine activity .
  • MD Simulations : Simulate ligand-receptor dynamics (20 ns trajectories) to assess stability .

Q. What advanced catalytic strategies enable core structure modification?

  • Methodological Answer :
  • Pd-Catalyzed C–H Functionalization : Install morpholino or ethylthio groups via directing groups (e.g., sulfonamido) .
  • Cyclometalation : Use Pd(II) catalysts to activate alkyne moieties for cross-coupling .
  • Microwave Assistance : Reduce reaction times (e.g., from 12 hours to 30 minutes) for amidation .

Q. How to adapt industrial techniques for lab-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Achieve 90% yield in alkyne functionalization steps with precise temperature control .
  • Automated Platforms : Integrate liquid handlers for reproducible amine coupling (error margin <5%) .

Q. How to conduct SAR studies for pharmacological optimization?

  • Methodological Answer :
  • Systematic Substitution : Replace the 2,4-dichloro group with bromo or methoxy to test anticancer activity .
  • In Vitro Testing : Screen derivatives against cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
  • Enzyme Assays : Measure HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

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